molecular formula C15H28N2O3 B7930487 Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930487
M. Wt: 284.39 g/mol
InChI Key: PPFICRCNTMBZCF-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound known for its diverse chemical properties and applications in various scientific fields. This compound features a cyclopropyl group, a pyrrolidinyl moiety, and a tert-butyl carbamate ester, contributing to its unique chemical behavior and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the pyrrolidinyl moiety.

  • Formation of the Cyclopropyl Group: : Typically achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

  • Incorporation of the Pyrrolidinyl Moiety: : The pyrrolidinyl group is often introduced through nucleophilic substitution reactions, where a suitable precursor undergoes substitution with a pyrrolidine derivative.

  • Ester Formation: : Finally, the carbamic acid tert-butyl ester is formed through the reaction of the appropriate carbamate precursor with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve more streamlined and scalable procedures, potentially utilizing continuous flow chemistry techniques to enhance yield and efficiency. These methods ensure reproducibility and consistency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate.

  • Reduction: : Reduction reactions can yield various reduced derivatives, often employing reagents like lithium aluminum hydride (LAH) or hydrogenation catalysts.

  • Substitution: : Nucleophilic or electrophilic substitution reactions allow for the introduction of diverse functional groups, expanding the compound's chemical versatility. Typical reagents include alkyl halides and organolithium compounds.

Common Reagents and Conditions

  • Oxidation: : PCC, potassium permanganate, or chromium trioxide in suitable solvents like dichloromethane.

  • Reduction: : LAH in anhydrous ether, or hydrogenation over palladium/carbon catalysts.

  • Substitution: : Various alkyl halides, organolithium reagents, and suitable bases like sodium hydride.

Major Products Formed

  • Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.

  • Reduction: : Formation of alcohols, amines, or other reduced species.

  • Substitution: : Formation of diverse substituted derivatives with new functional groups.

Scientific Research Applications

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester has a broad range of applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.

  • Biology: : Investigated for its potential as a ligand in biochemical assays, particularly those involving enzymatic reactions and receptor binding studies.

  • Medicine: : Explored for its potential therapeutic properties, including as a scaffold for drug development targeting specific biological pathways.

  • Industry: : Utilized in the synthesis of specialized chemicals and materials, contributing to advances in material science and industrial chemistry.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving the binding to specific receptors or enzymes. The mechanism of action typically includes the following steps:

  • Binding to Target Molecules: : The compound binds to specific sites on enzymes or receptors, forming stable complexes.

  • Pathway Modulation: : This binding induces conformational changes in the target molecule, altering its activity and modulating downstream signaling pathways.

  • Biological Effects: : The resultant changes in biochemical pathways lead to specific biological outcomes, which can include inhibition of enzymatic activity or activation of receptor-mediated processes.

Comparison with Similar Compounds

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is unique due to its specific structural features and chemical properties. Comparisons with similar compounds highlight its distinctiveness:

  • Similar Compounds

    • Pyrrolidinyl derivatives with different substituents.

    • Carbamic acid esters with alternative ester groups.

    • Cyclopropyl-containing compounds with different functional groups.

  • Uniqueness

    • The combination of cyclopropyl, pyrrolidinyl, and carbamic acid tert-butyl ester groups in a single molecule imparts specific steric and electronic properties.

    • Unique reactivity and versatility in chemical reactions compared to other related compounds.

    • Distinct applications in scientific research and potential therapeutic uses, setting it apart from other compounds in similar classes.

This compound continues to be a valuable compound in various fields, driving advancements in chemistry, biology, medicine, and industry through its unique properties and versatile applications.

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester (commonly referred to as the compound) is a derivative of carbamic acid that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl and pyrrolidine moieties, which are known to influence biological activity through various mechanisms. The structural formula can be represented as:

C10H19NO3\text{C}_{10}\text{H}_{19}\text{N}\text{O}_{3}
PropertyValue
Molecular Weight201.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
Log PNot available

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Cholinergic Modulation : The presence of the pyrrolidine structure suggests potential interactions with cholinergic receptors, which could influence neurotransmission and cognitive functions.
  • Anticancer Activity : Preliminary studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties.
  • Neuroprotective Effects : The hydroxyethyl group may enhance solubility and bioavailability, potentially contributing to neuroprotective activities observed in related compounds.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, a study showed that related carbamate derivatives induced apoptosis in HeLa cells with an IC50 value of approximately 15 µM, indicating promising anticancer potential .

Neuroprotective Effects

In vitro studies have suggested that the compound may exert neuroprotective effects by modulating acetylcholine levels. A study involving the evaluation of cholinesterase inhibition revealed that similar compounds demonstrated a significant reduction in acetylcholinesterase activity, which is crucial for maintaining cognitive function .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the efficacy of various derivatives, including our compound, against human leukemia cells (CEM) and murine leukemia cells (L1210). The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with notable selectivity for cancerous cells over normal cells .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing properties of pyrrolidine derivatives. The compound was tested in animal models for its ability to improve memory retention and learning capabilities. Results demonstrated enhanced performance in maze tests, suggesting potential applications in treating cognitive disorders .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(13-4-5-13)11-12-6-7-16(10-12)8-9-18/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFICRCNTMBZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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